molecular formula C7H14ClNO2 B1338556 1-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 19999-64-5

1-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B1338556
CAS RN: 19999-64-5
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxylic acid hydrochloride (1-MPCA-HCl) is an organic compound with a wide range of applications in the scientific and medical fields. It is used in the synthesis of various compounds, as well as in the development of new drugs and treatments. 1-MPCA-HCl has also been studied for its biochemical and physiological effects on the body, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Donepezil Hydrochloride : 1-Benzylpiperidine-4-carboxaldehyde, a compound related to 1-Methylpiperidine-3-carboxylic acid hydrochloride, is used in the synthesis of Donepezil hydrochloride, an Alzheimer's treatment, showcasing the role of piperidine derivatives in pharmaceutical synthesis (H. Bing, 2005).

  • Mannich Bases Formation : Derivatives like 3-Methylpiperidine are used in Mannich reactions with ketones, demonstrating their utility in creating compounds with potential biological activities (F. C. Sun, 1962).

  • Study of Rotamers and Conformers : Investigations into the structure and rotational barriers of N-methylpiperidine betaine hydrochlorides, similar to this compound, highlight the importance of such compounds in studying molecular conformations (M. Szafran, J. Koput, Z. Dega-Szafran, 2005).

  • Antibacterial Compound Synthesis : 1,3,4-oxadiazole derivatives of 4-methylpiperidine, a relative of this compound, have been synthesized and evaluated for their antibacterial properties, showcasing the compound's potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Structural and Molecular Studies

  • Crystal and Molecular Structure Analysis : Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a compound structurally related to this compound, has been conducted to understand its crystal structure and molecular configuration, indicating the importance of such compounds in crystallography (Z. Dega-Szafran et al., 2006).

  • NMR Studies for Conformational Analysis : NMR studies of 4-hydroxy-1-methylpiperidine betaine derivatives, similar to this compound, help in understanding different conformations, crucial for designing drugs and understanding their interactions (Z. Dega-Szafran, E. Dulewicz, M. Szafran, 2006).

Additional Applications

  • Intramolecular Reactions in Synthesis : Piperidine derivatives are used in intramolecular Diels−Alder reactions, demonstrating their utility in complex organic syntheses (A. D. Brosius, A. Overman, Lothar Schwink, 1999).

  • Study of Hydrogen Bonds : The investigation of bis(N-methylpiperidine betaine) hydroiodide, structurally related to this compound, provides insights into hydrogen bonding and molecular interactions, important for understanding chemical properties and reactions (Z. Dega-Szafran et al., 2004).

  • Amide Formation in Bioconjugation : Studies on amide formation, a key reaction in bioconjugation, use compounds related to this compound, illustrating its relevance in biochemical and pharmaceutical applications (N. Nakajima, Y. Ikada, 1995).

Safety and Hazards

The safety information available indicates that 1-Methylpiperidine-3-carboxylic acid hydrochloride is a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNAYYMTACPBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501006
Record name 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19999-64-5
Record name 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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